molecular formula C22H23N3O4 B12200148 N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide

N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide

Cat. No.: B12200148
M. Wt: 393.4 g/mol
InChI Key: QBVASFAXKDSXNA-UHFFFAOYSA-N
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Description

N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Attachment of the Benzofuran Core: The benzofuran core is introduced through a coupling reaction, often involving a carboxylic acid derivative of benzofuran and the piperazine derivative. This step may require the use of coupling reagents like EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide can undergo various types of chemical reactions:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or DMP can be used for oxidation reactions.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds.

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide is unique due to its specific structural features that confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a valuable compound for therapeutic applications targeting these receptors.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-28-18-8-6-17(7-9-18)24-10-12-25(13-11-24)21(26)15-23-22(27)20-14-16-4-2-3-5-19(16)29-20/h2-9,14H,10-13,15H2,1H3,(H,23,27)

InChI Key

QBVASFAXKDSXNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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